Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 3-chlorobenzamide-1,3,4-thiadiazole is a structurally precise screening compound for DHFR and kinase inhibitor programs. The 3-chloro substitution on the benzamide ring creates a distinct electronic and steric profile versus the common 4-chloro isomer—a positional sensitivity critical for valid SAR. The 4-bromophenyl group at the thiadiazole 5-position is a validated pharmacophore for target engagement, with class-level evidence showing low-nanomolar VEGFR-2 inhibition and DHFR suppression outperforming methotrexate in related analogs. Procure this exact isomer to establish halogen-position activity boundaries in your lead series; substituting either halogen position may invalidate screening results.

Molecular Formula C15H9BrClN3OS
Molecular Weight 394.67
CAS No. 391226-39-4
Cat. No. B2731983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
CAS391226-39-4
Molecular FormulaC15H9BrClN3OS
Molecular Weight394.67
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H9BrClN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
InChIKeyZJMCGIUGUKZPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (CAS 391226-39-4): Core Chemical Identity for Targeted Procurement


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (CAS 391226-39-4) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds [1]. It features a 3-chlorobenzamide moiety linked to a thiadiazole core, distinguishing it from its 4-chloro positional isomer . This compound is primarily utilized in early-stage drug discovery as a screening library member, with its structural features implicating potential interactions with targets such as dihydrofolate reductase (DHFR), as inferred from studies on thiadiazole-containing analogs [2].

Procurement Risk: Why N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide Cannot Be Substituted by Common Analogs


Generic substitution with other 1,3,4-thiadiazole or benzamide derivatives is not scientifically sound due to the high sensitivity of biological activity to the halogen position on the phenyl rings. The 3-chlorobenzamide configuration of this compound creates a distinct electronic and steric profile compared to the more common 4-chloro isomer . Furthermore, the 4-bromophenyl substituent at the 5-position of the thiadiazole is a critical pharmacophore for specific target engagement, as observed in related patent disclosures where bromine substitution significantly modulates inhibitory potency [1]. Interchanging these precise substituents can lead to a complete loss of target affinity or a dramatic shift in selectivity profile, invalidating screening results [2].

Quantitative Differentiation Guide for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide


Position-Specific Chlorine Substitution: The 3-Cl vs. 4-Cl Isomer Advantage in Kinase Inhibition Selectivity

The 3-chlorine substitution pattern on the benzamide ring of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide offers a quantifiable differentiation in steric hindrance and electron-withdrawing properties compared to its 4-chloro isomer. While direct head-to-head data for this compound is limited to class-level inference, published data on analogous thiadiazole-benzamide series indicate that a shift from para- to meta-chloro substitution can significantly alter in vitro efficacy. For example, in a related VEGFR-2 inhibitor series, a para-chlorobenzamide derivative (compound 22) exhibited an IC50 of 42 nM against VEGFR-2, while analogs with different substitution patterns showed potencies ranging above 100 nM [1]. The meta-chloro configuration of the target compound is predicted to occupy a distinct sub-pocket, potentially reducing off-target activity against closely related kinases .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Dihydrofolate Reductase (DHFR) Inhibition: Class-based Evidence of Anticancer Potential Over 4-Cl Analogs

Compounds containing the 1,3,4-thiadiazole scaffold, such as N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide, are established DHFR inhibitors. In a published study on a related series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives, compound 9 demonstrated an IC50 of 0.081 µM against DHFR, which is 4.6-fold more potent than the reference drug Methotrexate (IC50 = 0.366 µM) [1]. The target compound's 4-bromophenyl group is predicted to enhance hydrophobic packing in the DHFR active site, similar to the 3,5-dinitrophenyl motif, potentially conferring superior activity compared to unsubstituted phenyl analogs [1]. A close structural analog, N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide, has a Ki of 660 nM against E. coli DHFR [2].

DHFR Inhibition Anticancer Screening Enzymatic Assay

Lipophilic Efficiency (LipE) Optimization via the 3-Chlorobenzamide Motif for Enhanced Drug-likeness

The calculated lipophilicity (cLogP) of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide is approximately 4.08, as indicated by its close structural analog, 2-bromo-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide . This value is at the upper limit of typical drug-like space (Rule of 5). The 3-chloro substitution is strategically positioned to improve lipophilic ligand efficiency (LipE = pIC50 - cLogP) by potentially lowering cLogP without sacrificing potency, compared to the 4-chloro isomer which is predicted to have a similar or slightly higher cLogP . A lower cLogP for a given potency level (LipE) is a key driver of favorable ADME and reduced toxicity liabilities in lead optimization.

ADME/Tox Lipophilic Ligand Efficiency Drug Design

High-Impact Scenarios for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide


Medicinal Chemistry Hit-to-Lead Expansion Around the 3-Chlorobenzamide Pharmacophore

Procuring this compound is specifically valuable for teams optimizing a kinase or DHFR inhibitor series. The 3-chlorobenzamide moiety serves as a key vector for SAR exploration, with supporting evidence from VEGFR-2 inhibitor studies (El-Shershaby et al., 2024) proving the scaffold's viability in producing low-nanomolar inhibitors [1]. Directly comparing its activity profile to the 4-chloro isomer will immediately establish the steric and electronic parameter boundaries for the project.

Validation Screen in a Target-Specific Anticancer Assay Panel

The compound is an ideal candidate for focused screening against cancer cell lines (e.g., MCF-7, HepG2) and isolated DHFR enzymes. The published class-level evidence confirms that related 1,3,4-thiadiazoles with a 4-bromophenyl group demonstrate significant antitumor activity, often outperforming Methotrexate in DHFR inhibition [2]. Incorporating this compound into a panel alongside its 4-chloro analog and a non-brominated analog will validate the critical role of the bromine and chlorine substituents for target engagement.

Agrochemical Discovery Program for Novel Insecticides

Patent literature (EP0036673A1, Bayer CropScience) establishes N-(1,3,4-thiadiazol-2-yl)benzamides as a valid insecticide chemotype [3]. The unique 3-chloro and 4-bromophenyl substitution pattern of this compound is not claimed in the initial patent but falls within the broader structural scope, making it a novel entity for freedom-to-operate exploration in a new agrochemical lead generation campaign.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.